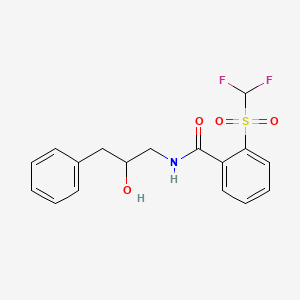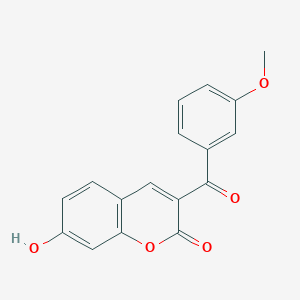
7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. This particular compound is characterized by the presence of a hydroxy group at position 7 and a methoxybenzoyl group at position 3 on the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Baker-Venkataraman rearrangement, which is a key step in the synthesis of chromone derivatives. This method typically involves the reaction of 3-methoxybenzoyl chloride with 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the rearrangement and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(3-methoxybenzoyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-3-(3-methoxybenzyl)-2H-chromen-2-one.
Substitution: Formation of 7-hydroxy-3-(3-hydroxybenzoyl)-2H-chromen-2-one.
Scientific Research Applications
7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: Similar structure with a methoxy group at position 4 on the phenyl ring.
7-hydroxy-4-methylcoumarin: Lacks the methoxybenzoyl group, making it less complex.
3-(3-methoxybenzoyl)-4-methylcoumarin: Similar but with a methyl group at position 4 instead of a hydroxy group at position 7.
Uniqueness
7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one is unique due to the specific positioning of its functional groups, which contribute to its distinct chemical and biological properties. The presence of both hydroxy and methoxybenzoyl groups enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxybenzoyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-21-13-4-2-3-11(7-13)16(19)14-8-10-5-6-12(18)9-15(10)22-17(14)20/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEKSGFYMPUKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)
![N'-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2933894.png)
![2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2933895.png)
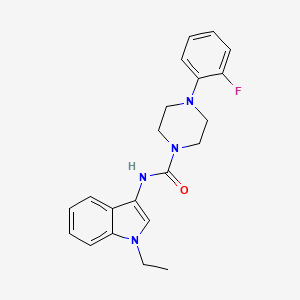
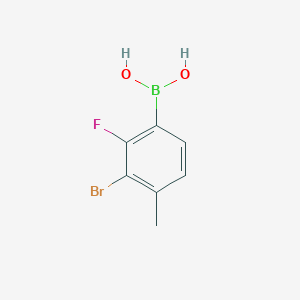
![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2933900.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2933901.png)
![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)
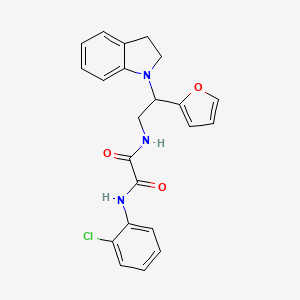
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2933911.png)

